An In-Depth Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride
An In-Depth Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, with the Chemical Abstracts Service (CAS) number 162576-01-4 , is a chemical compound of interest in the fields of organic synthesis and pharmaceutical development.[1][2][3] Its structure, featuring a carbamate functional group and a hydrochloride salt, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, a detailed, albeit inferred, synthetic protocol, and a discussion of its potential applications, with a focus on its role as a protected amine in multi-step synthetic strategies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is essential for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 162576-01-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][2] |
| Molecular Weight | 244.72 g/mol | [1][2] |
| Purity | ≥95-97% (typical) | [1][2] |
| Storage | Store at room temperature. | [2] |
Note: Specific data for melting point, boiling point, and solubility were not available in the searched literature. These properties would need to be determined experimentally.
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride was not explicitly found in the searched literature, a plausible synthetic route can be devised based on general principles of organic chemistry and established methods for the synthesis of similar carbamate compounds. The proposed synthesis involves the reaction of N-methyl-ethane-1,2-diamine with benzyl chloroformate.
Reaction Scheme:
The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.
Experimental Workflow:
The logical workflow for this synthesis is depicted in the following diagram.
Caption: A logical workflow for the synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-ethane-1,2-diamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane.
-
Addition of Reagent: Cool the solution to 0°C in an ice bath. To this stirred solution, add benzyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified Benzyl (2-aminoethyl)(methyl)carbamate in a minimal amount of a suitable solvent such as diethyl ether. To this solution, add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitated Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Role as a Protecting Group in Organic Synthesis
The primary utility of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride lies in its function as a protected form of N-methylethylenediamine. In multi-step syntheses, it is often necessary to selectively react one functional group in the presence of others. The benzyl carbamate (Cbz) group serves as an effective protecting group for the secondary amine, allowing the primary amine to undergo various chemical transformations.
The general strategy for utilizing this compound as a protecting group is outlined below.
Caption: A logical diagram illustrating the use of the Cbz group as a protecting strategy.
The Cbz group is stable to a variety of reaction conditions but can be readily removed when desired. Common deprotection methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or treatment with strong acids.[4] A recent method also describes the deprotection of carbamates using 2-mercaptoethanol.[5] This orthogonality allows for the selective deprotection of the Cbz group without affecting other acid- or base-labile protecting groups that may be present in the molecule.
Potential Applications and Signaling Pathways
While specific biological activities or involvement in signaling pathways for Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride have not been detailed in the available literature, its structural motif is relevant to medicinal chemistry. Carbamate-containing compounds are known to exhibit a wide range of biological activities and are found in various pharmaceuticals and pesticides.[6]
The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce a protected diamine moiety into a larger molecular scaffold, which is a common feature in many biologically active compounds, including enzyme inhibitors and receptor ligands.
The general class of carbamates has been shown to interact with various biological targets. For example, some carbamates are known to act as acetylcholinesterase inhibitors.[6] Furthermore, exposure to certain carbamates can induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[6] It is plausible that derivatives synthesized from Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be designed to interact with specific biological pathways, but this would require further research and development.
Safety and Handling
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is classified as an irritant.[7] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[7]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water.
-
Inhalation: Move to fresh air.
In all cases of exposure, seek medical attention.[7]
Conclusion
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a valuable chemical intermediate for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. Its utility as a protected diamine allows for selective functionalization in multi-step synthetic sequences. While specific biological data for this compound is limited, its structural components are relevant to the design of new therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its irritant nature. Further experimental investigation is required to fully characterize its physical properties and explore its potential biological activities.
References
- 1. chemscene.com [chemscene.com]
- 2. benzyl (2-aminoethyl)(methyl)carbamate hydrochloride 95% | CAS: 162576-01-4 | AChemBlock [achemblock.com]
- 3. danabiosci.com [danabiosci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 6. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
